2,4-Dihydroxyhept-2-enedioic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O6 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(Z)-2,4-dihydroxyhept-2-enedioic acid |
InChI |
InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h3-4,8-9H,1-2H2,(H,10,11)(H,12,13)/b5-3- |
InChI Key |
APNIDHDQYISZAE-HYXAFXHYSA-N |
SMILES |
C(CC(=O)O)C(C=C(C(=O)O)O)O |
Isomeric SMILES |
C(CC(=O)O)C(/C=C(/C(=O)O)\O)O |
Canonical SMILES |
C(CC(=O)O)C(C=C(C(=O)O)O)O |
Origin of Product |
United States |
Enzymology and Structural Biology of Enzymes Acting on 2,4 Dihydroxyhept 2 Enedioic Acid
Genetic Basis and Gene Expression of Relevant Enzymes
The metabolic pathways for degrading aromatic compounds are highly efficient in bacteria, largely due to the organization of the requisite enzyme-coding genes into operons. This genetic clustering ensures the coordinated expression of all proteins needed to convert a toxic aromatic compound into central metabolites. researchgate.netnih.gov These operons are typically inducible, meaning their expression is switched on by the presence of the initial substrate or an early pathway intermediate. sci-hub.seasm.org
A prime example is the tbu operon from Pseudomonas pickettii PKO1, which enables the degradation of toluene (B28343), benzene, and phenol (B47542). sci-hub.senih.gov The genes for the meta-cleavage pathway are organized into a single transcriptional unit, tbuEFGKIHJ. sci-hub.senih.gov This operon is controlled by a regulatory gene, tbuS, whose protein product functions as both a repressor in the absence of an effector and an activator when an inducer like phenol or m-cresol (B1676322) is present. sci-hub.seasm.org This dual control allows for tight regulation, preventing wasteful enzyme production while ensuring a rapid response when the target compounds are available. sci-hub.se Similar genetic organization is observed in other degradative pathways, such as the TOL plasmid pWW0 xyl genes for toluene degradation and the dmp operon for phenol catabolism in Pseudomonas sp. CF600. nih.govnih.govnih.gov
Table 1: Genes and Enzyme Functions of the tbu Meta-Cleavage Operon from P. pickettii PKO1 sci-hub.senih.gov
| Gene | Enzyme Encoded | Function in Pathway |
|---|---|---|
| tbuE | Catechol 2,3-dioxygenase | Ring cleavage of catechol |
| tbuF | 2-Hydroxymuconate semialdehyde hydrolase | Hydrolysis of the ring cleavage product |
| tbuG | 2-Hydroxymuconate semialdehyde dehydrogenase | Oxidation of the ring cleavage product |
| tbuK | 4-Hydroxy-2-oxovalerate aldolase (B8822740) | Cleavage of an intermediate into pyruvate (B1213749) and acetaldehyde |
| tbuI | 4-Oxalocrotonate decarboxylase | Decarboxylation of 4-oxalocrotonate |
| tbuH | 4-Oxalocrotonate isomerase | Isomerization (tautomerization) of the enol form of 4-oxalocrotonate |
| tbuJ | 2-Hydroxypent-2,4-dienoate hydratase | Hydration of the decarboxylation product |
Biochemical Characterization of Enzymes
The enzymes that catalyze reactions on intermediates like 2,4-dihydroxyhept-2-enedioic acid primarily belong to the lyase family, which includes aldolases and hydratases.
Class II Aldolases: These enzymes catalyze reversible aldol (B89426) condensation and cleavage reactions, which are fundamental for both breaking down larger molecules and synthesizing new ones. nih.gov Unlike Class I aldolases that use a Schiff base intermediate, Class II aldolases are metal-dependent. nih.govlibretexts.org The catalytic mechanism involves a divalent metal ion, typically Zn²⁺, which acts as a Lewis acid to polarize the carbonyl group of the substrate. nih.govebi.ac.uk This polarization increases the acidity of the α-carbon, facilitating the formation of a nucleophilic enolate intermediate, which is stabilized by the metal ion. libretexts.orgnih.gov This intermediate can then attack an aldehyde substrate (condensation) or be protonated following C-C bond cleavage (retro-aldol). libretexts.org Enzymes like 4-hydroxy-2-keto-heptane-1,7-dioate aldolase (HpaI) from Acinetobacter baumannii and Escherichia coli are well-studied examples of this class. nih.gov
Hydratases: In the context of aromatic degradation, hydratases catalyze the addition of water to a carbon-carbon double bond. A key enzyme in these pathways is 2-oxopent-4-enoate (B1242333) hydratase (EC 4.2.1.80). ontosight.aiexpasy.org This enzyme was initially thought to act on 2-oxopent-4-enoate, but it was later discovered that its true substrate is the unstable tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. expasy.org The enzyme facilitates the stereospecific addition of water to form (S)-4-hydroxy-2-oxopentanoate. expasy.org This hydration step is crucial for converting unstable, reactive intermediates into compounds that can be further metabolized by aldolases. nih.gov
The efficiency of metabolic pathways, especially those involving unstable intermediates, is often enhanced by the physical association of sequential enzymes. This phenomenon, known as substrate channeling , involves the direct transfer of a product from one enzyme's active site to the next in the pathway, without it diffusing into the bulk solvent. nih.gov
In the catechol meta-cleavage pathway of the TOL plasmid, the product of the 4-oxalocrotonate decarboxylase (XylI) is 2-hydroxypent-2,4-dienoate, a chemically unstable intermediate. nih.gov This product is the substrate for the next enzyme, 2-oxopent-4-enoate hydratase (XylJ). Studies have shown that the decarboxylase and the hydratase copurify, suggesting they form a complex in vivo. nih.gov This complex formation is believed to ensure the efficient and protected transfer of the unstable dienol intermediate, preventing its decomposition and maximizing the metabolic flux through the pathway. nih.gov
Kinetic studies of individual enzymes also provide insight. For instance, the Class II aldolase AbHpaI from A. baumannii shows a significant preference for the aldol condensation reaction over the cleavage reaction, with a catalytic efficiency approximately 40-fold higher for condensation. nih.gov
Class II aldolases have an absolute requirement for a divalent metal ion cofactor for activity. nih.govebi.ac.uk While zinc (Zn²⁺) is often the native metal, other ions such as manganese (Mn²⁺), cobalt (Co²⁺), and magnesium (Mg²⁺) can often substitute, sometimes with altered kinetic properties or stability. nih.govacs.org
The metal ion is typically coordinated by conserved histidine and/or aspartate/glutamate residues in the enzyme's active site. nih.govnih.gov It plays a direct role in catalysis by binding to and polarizing the substrate's carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and stabilizes the negative charge of the resulting enolate intermediate during the reaction. libretexts.orgnih.gov
The study of 4-hydroxy-2-keto-heptane-1,7-dioate aldolase from A. baumannii (AbHpaI) highlights the importance of the specific metal ion. AbHpaI uses Zn²⁺ as its native cofactor, which is distinct from many homologous enzymes. nih.gov The Zn²⁺-bound form of the enzyme exhibits the highest thermostability and the greatest stereoselectivity. nih.gov Other metal ions can support catalysis but with lower efficiency and stereoselectivity, while Ca²⁺ is inhibitory as it binds at the trimer interface rather than the active site. nih.gov
Table 2: Effect of Divalent Metal Ions on the Aldol Cleavage Activity of AbHpaI nih.gov
| Metal Ion Cofactor | Relative Activity (%) | Enzyme Thermostability (Tm) |
|---|---|---|
| None (Apo-enzyme) | ~5% | Not Reported |
| Zn2+ | 100% | 87 °C |
| Co2+ | ~80% | 83 °C |
| Mn2+ | ~50% | 78 °C |
| Mg2+ | ~40% | 75 °C |
| Ca2+ | Inactive | Not Reported |
Structural Insights into Enzyme Functionality
X-ray crystallography has provided detailed views into the active sites of Class II aldolases, revealing the structural basis for substrate binding and catalysis. These enzymes often adopt a (β/α)₈-barrel, or TIM-barrel, fold, a common and stable protein architecture. ebi.ac.uk
The active site is located at the C-terminal end of the central β-barrel. Structural analyses of AbHpaI have identified several key residues. nih.gov In the Zn²⁺-bound form, the metal cofactor is coordinated in an octahedral geometry by the side chains of Glu151 and Asp177, the substrate (pyruvate), and water molecules. nih.gov This coordination precisely orients the substrate for reaction. A crucial residue, Arg72, is positioned to interact with the aldehyde substrate and is responsible for governing the high stereospecificity of the enzyme. nih.gov
Mutagenesis studies combined with sequence alignments have also been critical in identifying key residues. In the Class II fructose-1,6-bisphosphate aldolase from E. coli, a conserved arginine residue (Arg-331) was shown to be essential for binding the C-6 phosphate (B84403) group of the substrate, and its mutation dramatically increased the Kₘ for fructose (B13574) 1,6-bisphosphate. nih.gov In other Class II aldolases, conserved histidine residues are responsible for chelating the zinc ion and participating in proton transfer during the catalytic cycle. nih.gov The binding of substrate can induce conformational changes in active site loops, which can drive the catalytic reaction by remodeling the active site and relocating the metal cofactor. nih.gov
Table 3: Key Active Site Residues in Representative Class II Aldolases and Their Functions nih.govnih.govnih.gov
| Enzyme (Organism) | Residue | Postulated Function |
|---|---|---|
| AbHpaI (A. baumannii) | Glu151, Asp177 | Coordinate the catalytic Zn2+ ion. |
| Arg72 | Governs stereospecificity by interacting with the aldehyde substrate. | |
| Trp21, Leu214, Val236 | Form a hydrophobic cleft for binding nonpolar parts of substrates. | |
| FBP-Aldolase (E. coli) | Arg331 | Binds the C-6 phosphate group of the substrate, crucial for affinity. |
| FBP-Aldolase (H. pylori) | His83, His180 | Chelate the Zn2+ ion; His180 also acts as a general base. |
| Glu142 | Essential for protonation of the enediolate intermediate. |
Advanced Methodologies for the Study of 2,4 Dihydroxyhept 2 Enedioic Acid in Biological Systems
Chromatographic-Mass Spectrometric Techniques for Metabolite Identification and Quantification
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technology in metabolomics, offering the high sensitivity and selectivity required for the analysis of complex biological mixtures. nih.gov The application of LC-MS is particularly vital for the study of polar and non-volatile organic acids like 2,4-dihydroxyhept-2-enedioic acid.
Application of Chemical Isotope Labeling in LC-MS Metabolomics
To overcome challenges such as low concentrations and matrix effects in biological samples, chemical isotope labeling (CIL) coupled with LC-MS has emerged as a powerful strategy. nih.govnih.gov This technique involves derivatizing the target analyte with a reagent that exists in two isotopic forms, a light (e.g., ¹²C) and a heavy (e.g., ¹³C) version. nih.gov By labeling the sample and a standard with the different isotopic tags, precise quantification can be achieved by comparing the peak intensities of the resulting ion pairs in the mass spectrum.
For the analysis of carboxylic acids like this compound, derivatization agents that target the carboxyl groups are employed. This not only improves chromatographic separation and ionization efficiency but also allows for the accurate quantification of the metabolite. nih.gov The use of stable isotope-labeled internal standards, generated through CIL, helps to correct for variations in sample preparation and instrument response, leading to highly accurate and reliable data. sigmaaldrich.com
Table 1: Example of Reagents Used in Chemical Isotope Labeling for Carboxylic Acid Analysis
| Reagent Class | Example Reagent | Isotopic Labels | Target Functional Group |
| Amines | Dansyl-cadaverine | ¹²C/¹³C or ¹⁴N/¹⁵N | Carboxylic Acid |
| Hydrazines | Dansyl-hydrazine | ¹²C/¹³C or ¹⁴N/¹⁵N | Carboxylic Acid |
| Diazo Compounds | 2-(diazomethyl)-N-methyl-N-phenyl-benazamide (2-DMBA) | d0/d5 | Carboxylic Acid |
This table provides examples of reagent classes and specific compounds that can be used for chemical isotope labeling of carboxylic acids for LC-MS analysis. The choice of reagent depends on the specific analytical requirements.
Strategies for Sample Preparation and Data Processing in Metabolomics
The quality of metabolomic data is heavily reliant on the meticulous execution of sample preparation and the subsequent computational analysis of the acquired data.
Sample Preparation:
Quenching: Rapidly halting metabolic activity is critical to capture a true snapshot of the metabolome at a specific time point. This is often achieved by using cold solvents like methanol (B129727) or a methanol/ethylene glycol mixture. abcam.comnih.gov
Cell Lysis and Metabolite Extraction: Following quenching, the cells are lysed to release the intracellular metabolites. Various extraction solvents and methods can be employed, with the choice depending on the target metabolites and the microorganism. Common solvents include mixtures of acetonitrile, methanol, and water. nih.gov
Separation of Cellular Debris: Centrifugation is typically used to separate the extracted metabolites from insoluble cell components.
Sample Clean-up and Concentration: The resulting supernatant containing the metabolites may undergo further clean-up steps, such as solid-phase extraction (SPE), to remove interfering substances. The sample is then often concentrated before LC-MS analysis.
Data Processing:
The raw data generated by LC-MS is complex and requires sophisticated software for processing. nih.govrsc.org The main steps in data processing include:
Peak Picking and Alignment: Identifying and aligning corresponding peaks across different samples.
Peak Annotation: Tentatively identifying metabolites based on their mass-to-charge ratio (m/z) and retention time by comparing them to metabolome databases.
Statistical Analysis: Employing univariate and multivariate statistical methods to identify significant differences in metabolite levels between experimental groups. nih.gov Tools like MetaboAnalyst provide comprehensive platforms for statistical analysis and functional interpretation of metabolomics data. nih.gov
Enzymatic Assays for Activity Measurement and Characterization
The enzyme responsible for the cleavage of this compound is 2,4-dihydroxyhept-2-ene-1,7-dioate aldolase (B8822740), also known as HpaI. abcam.com This enzyme catalyzes the reversible reaction, breaking down its substrate into pyruvate (B1213749) and succinate-semialdehyde. abcam.com Measuring the activity of this aldolase is crucial for its characterization and for understanding the kinetics of the metabolic pathway.
A common method for assaying the activity of HpaI is a coupled spectrophotometric assay. This assay continuously monitors the formation of one of the reaction products. Since pyruvate is a product, its formation can be coupled to the activity of lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm.
Table 2: Components of a Coupled Spectrophotometric Assay for this compound Aldolase
| Component | Function |
| This compound | Substrate for the aldolase |
| 2,4-Dihydroxyhept-2-ene-1,7-dioate aldolase (HpaI) | The enzyme being assayed |
| Lactate Dehydrogenase (LDH) | Coupling enzyme |
| NADH | Co-substrate for LDH, its consumption is monitored |
| Buffer (e.g., HEPES) | Maintains a stable pH for the reaction |
| Divalent metal ions (e.g., Mg²⁺ or Mn²⁺) | Often required as cofactors for aldolases |
This table outlines the essential components for a coupled enzymatic assay to measure the activity of 2,4-dihydroxyhept-2-ene-1,7-dioate aldolase by monitoring pyruvate production.
The reaction rate is determined by measuring the rate of decrease in absorbance at 340 nm, which is directly proportional to the rate of pyruvate formation and thus the activity of the aldolase. Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined by measuring the initial reaction rates at various substrate concentrations.
Molecular Biology Techniques for Genetic Manipulation and Enzyme Production
The study and application of this compound aldolase often require the production of the enzyme in larger quantities and the ability to manipulate the genetic context in which it functions. Molecular biology techniques are indispensable for these purposes.
The gene encoding 2,4-dihydroxyhept-2-ene-1,7-dioate aldolase (often denoted as hpaI) can be cloned into a suitable expression vector, such as a plasmid. This recombinant plasmid is then introduced into a host organism, typically Escherichia coli, which can be induced to overexpress the enzyme. The overproduced enzyme can then be purified using standard chromatography techniques, such as immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography, yielding a highly pure enzyme preparation for enzymatic assays and structural studies.
Ecological and Biotechnological Implications of 2,4 Dihydroxyhept 2 Enedioic Acid Metabolism
Contribution to Environmental Bioremediation Processes through Microbial Degradation Pathways
The metabolism of 2,4-dihydroxyhept-2-enedioic acid is a component of broader microbial degradation pathways that play a role in the bioremediation of environments containing aromatic compounds. This compound has been identified as an intermediate in microbial metabolic pathways, including those involved in the breakdown of tyrosine. plos.org The ability of microorganisms to degrade aromatic amino acids like tyrosine is a crucial part of carbon cycling in various ecosystems.
Microbial degradation of complex organic molecules is a key process in environmental bioremediation. While not a xenobiotic compound itself, the pathways that metabolize this compound are also implicated in the breakdown of other industrial and natural aromatic compounds. ethz.ch Soil bacteria, in particular, have been shown to utilize intermediates of the tyrosine degradation pathway. ethz.ch
A key enzyme in the metabolism of this compound has been identified as 2,4-dihydroxyhept-2-ene-1,7-dioic acid aldolase (B8822740) . uniprot.org This enzyme has been noted in Gammaproteobacteria, a class of bacteria known for its diverse metabolic capabilities and presence in various environments. uniprot.org The action of this aldolase would cleave this compound into smaller, more readily metabolized molecules, thus contributing to the complete mineralization of the parent aromatic compound.
The enzymatic conversion of this compound is part of a larger metabolic network. It is formed from the hydration of 2-oxohept-3-enedioate. The subsequent breakdown of this compound continues the catabolic cascade, ultimately leading to intermediates of central metabolism. nih.gov This complete breakdown is essential for removing organic pollutants from the environment and returning the carbon to the ecosystem.
The table below summarizes the key components involved in the microbial degradation of this compound.
| Component | Role | Organism/Class Example |
| This compound | Intermediate in tyrosine metabolism | - |
| 2-Oxohept-3-enedioate | Precursor to this compound | - |
| 2,4-dihydroxyhept-2-ene-1,7-dioic acid aldolase | Enzyme catalyzing the breakdown of this compound | Gammaproteobacteria bacterium |
Potential for Synthetic Biology Applications in Biotransformation and Production
The microbial pathways and enzymes involved in the metabolism of this compound hold potential for applications in synthetic biology and biotransformation. While direct engineering of this specific compound's metabolism is not yet extensively documented, the broader tyrosine metabolic pathway, of which it is a part, is a significant target for metabolic engineering. frontiersin.orgnih.gov
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The enzymes and metabolic intermediates of the tyrosine degradation pathway can be leveraged for the production of valuable chemicals. nih.gov By assembling heterologous metabolic pathways, tyrosine and its derivatives can be used as precursors for a wide range of compounds, including pharmaceuticals and bioplastics. frontiersin.org
The enzymes that act upon this compound, such as the identified aldolase from Gammaproteobacteria, could be incorporated into engineered microbial chassis. uniprot.org Such enzymes could be used in novel synthetic pathways to perform specific biotransformations, converting substrates into desired products with high specificity and efficiency. The potential applications could include the production of specialty chemicals that are difficult to synthesize through traditional chemical methods.
Furthermore, understanding the regulation of the tyrosine metabolic pathway can inform strategies to optimize the production of target molecules. frontiersin.org By manipulating gene expression and blocking competing metabolic pathways, the carbon flux can be directed towards the synthesis of a desired compound derived from a pathway intermediate like this compound. frontiersin.orgnih.gov
The table below outlines the potential synthetic biology applications related to the metabolism of this compound.
| Application Area | Description | Key Enabling Factors |
| Biotransformation | The use of enzymes from the metabolic pathway, such as 2,4-dihydroxyhept-2-ene-1,7-dioic acid aldolase, to catalyze specific chemical reactions for the production of fine chemicals. | Enzyme discovery and characterization, protein engineering. |
| Metabolic Engineering | The redesign of microbial metabolism to channel intermediates, potentially including this compound, towards the synthesis of valuable bioproducts. | Understanding of metabolic pathways, genetic engineering tools. |
| Biosynthesis of Novel Compounds | The construction of novel synthetic pathways by combining enzymes from different organisms to produce non-natural chemicals from central metabolites. | Pathway design software, DNA synthesis, and assembly techniques. |
Future Research Directions and Unexplored Avenues in 2,4 Dihydroxyhept 2 Enedioic Acid Research
Elucidation of Additional Metabolic Fates and Precursors in Diverse Organisms
Currently, the known metabolic pathway involving 2,4-Dihydroxyhept-2-enedioic acid is its formation from 2-Oxohept-3-enedioate and water. This reaction is a part of broader metabolic pathways, including tyrosine metabolism and general microbial metabolism in diverse environments. However, the full extent of its metabolic connectivity is likely far more complex.
Future research should focus on identifying alternative biosynthetic routes and subsequent metabolic fates of this compound. It is plausible that in different microorganisms, under varying environmental conditions, other precursors could be channeled towards its synthesis. For instance, the degradation of other aromatic compounds or related xenobiotics might converge at this intermediate.
Key research questions to be addressed include:
Are there alternative enzymatic reactions that can produce this compound from different precursors?
What are the downstream metabolites of this compound in various microbial species?
Does this compound serve as a branching point in metabolic pathways, leading to the synthesis of different valuable molecules?
Isotope tracing studies, metabolomics analyses of various microorganisms grown on different aromatic substrates, and comparative genomics to identify putative gene clusters involved in its metabolism will be crucial in answering these questions.
Identification of Novel Enzymes and Their Regulatory Mechanisms
The enzymatic machinery responsible for the synthesis and potential further transformation of this compound is largely uncharacterized. While a hydratase activity is implied in its formation from 2-Oxohept-3-enedioate, the specific enzyme or enzymes catalyzing this reaction in different organisms have not been isolated and characterized.
A significant research avenue will be the discovery and characterization of these novel enzymes. This will involve:
Enzyme purification and characterization: Isolating the enzymes from microorganisms known to metabolize aromatic compounds and determining their substrate specificity, kinetic parameters, and optimal reaction conditions.
Gene identification and cloning: Identifying the genes encoding these enzymes to enable their overexpression and detailed biochemical studies.
Structural biology: Determining the three-dimensional structures of these enzymes to understand their catalytic mechanisms at a molecular level.
Furthermore, understanding the regulatory mechanisms governing the expression and activity of these enzymes is critical. Research should investigate how the presence of specific aromatic compounds or other environmental cues influences the transcription of the genes encoding these enzymes. This could involve studying transcription factors, promoter regions, and other regulatory elements.
Investigation of its Role in Uncharacterized Pathogen Metabolism or Host-Microbe Interactions
The role of metabolic intermediates in the interplay between pathogens and their hosts is a rapidly growing field of research. It is conceivable that this compound, as a product of aromatic compound degradation, could play a role in microbial pathogenesis or symbiotic relationships.
Future investigations should explore the following possibilities:
Pathogen metabolism: Does the ability to metabolize aromatic compounds leading to the formation of this compound provide a survival advantage to pathogenic bacteria in certain host environments? Could this compound or its metabolites interfere with host cellular processes?
Host-microbe interactions: In symbiotic relationships, could the production and exchange of this molecule be a part of the metabolic cross-talk between the microbe and its host? Could it influence the host's immune response or provide essential nutrients?
Investigating the presence and activity of the metabolic pathway involving this compound in clinically relevant pathogens and symbiotic microorganisms will be a critical first step. Co-culture experiments and in vivo infection models could then be employed to dissect its potential role in these complex biological interactions.
Development of Engineered Microbial Systems for Targeted Bioconversions or Production
The principles of metabolic engineering and synthetic biology offer exciting prospects for harnessing the metabolic potential of this compound. By introducing and optimizing the necessary enzymatic pathways in well-characterized microbial chassis such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to develop cell factories for specific applications.
Future research in this area could focus on:
Bioconversion of aromatic pollutants: Engineering microorganisms to efficiently degrade harmful aromatic compounds into less toxic intermediates like this compound, which could then be further metabolized.
Production of valuable chemicals: If this compound is found to be a precursor to valuable bioproducts, microbial systems could be engineered to overproduce this intermediate and channel it towards the desired end-product.
This would involve the identification and cloning of the relevant genes, optimization of their expression levels, and modification of the host's central metabolism to ensure an efficient supply of precursors and cofactors.
Advanced Computational Approaches for Predicting Enzymatic Functionality and Metabolic Flux
The scarcity of experimental data on this compound metabolism makes computational approaches particularly valuable for guiding future research. Bioinformatics tools and metabolic modeling can be employed to generate hypotheses and prioritize experimental targets.
Key computational strategies include:
Genomic mining: Searching sequenced microbial genomes for genes that are homologous to known enzymes involved in aromatic compound degradation to identify candidate enzymes for the this compound pathway.
Protein structure modeling and docking: Predicting the three-dimensional structure of candidate enzymes and simulating their interaction with this compound and its potential precursors and products to assess their catalytic potential.
Metabolic flux analysis: Developing computational models of microbial metabolism to predict the flow of metabolites through the this compound pathway under different conditions. This can help identify metabolic bottlenecks and suggest genetic modifications to improve the efficiency of bioconversion or production processes.
These in silico approaches, when integrated with experimental validation, will significantly accelerate the pace of discovery in the field of this compound research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dihydroxyhept-2-enedioic acid, and how can side reactions be minimized?
- Methodological Answer : Begin with a heptenedioic acid backbone and introduce hydroxyl groups at C2 and C4 via selective oxidation or enzymatic hydroxylation. Protecting groups (e.g., acetyl or benzyl) are critical to prevent undesired esterification or oxidation at sensitive positions. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups can improve yield during carboxylic acid activation steps. Post-synthesis, use mild deprotection conditions (e.g., tetrabutylammonium fluoride for TBS) to avoid degrading the conjugated diene system. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC .
Q. How can researchers reliably purify this compound from reaction mixtures?
- Methodological Answer : Employ gradient elution reversed-phase HPLC with a C18 column, using a mobile phase of water/acetonitrile (0.1% formic acid) to separate polar byproducts. For bulk purification, recrystallization in ethanol/water (7:3 v/v) at 4°C enhances crystal formation. Centrifugation and lyophilization ensure minimal residual solvent. Validate purity via melting point analysis and ¹H NMR (e.g., absence of extraneous peaks at δ 1.2–1.5 ppm for aliphatic impurities) .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the positions of hydroxyl and carboxylic acid groups. The conjugated diene system (C2–C3 and C4–C5 double bonds) will show characteristic UV-Vis absorption at ~250–280 nm. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode can verify the molecular ion [M-H]⁻. IR spectroscopy detects O-H stretches (broad peak ~3200 cm⁻¹) and conjugated C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound’s acid-catalyzed degradation?
- Methodological Answer : Synthesize deuterated analogs at hydroxyl or α-carboxylic positions. Compare rate constants (k₁/k₂) for degradation in D₂O vs. H₂O using HPLC-UV monitoring. A primary KIE (k_H/k_D > 2) suggests proton transfer is rate-limiting, while secondary KIEs (k_H/k_D ~1–1.4) indicate changes in hybridization (e.g., sp³ to sp² transitions). Computational modeling (DFT) can further validate transition states .
Q. How should researchers resolve contradictions in NMR data caused by tautomeric equilibria?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks. For example, enol-keto tautomerism may cause splitting of hydroxyl signals. At low temperatures (-40°C), distinct peaks for each tautomer emerge. Supplement with 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm tautomeric populations. Compare with density functional theory (DFT)-predicted chemical shifts .
Q. What strategies mitigate oxidative instability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C–40°C), and oxygen levels. Use argon-purged vials with antioxidant additives (e.g., 0.1% BHT) to inhibit radical-mediated oxidation. Monitor degradation via LC-MS; identify primary degradation products (e.g., quinone derivatives) and adjust storage conditions accordingly. Lyophilization in amber vials at -20°C under inert gas is optimal for multi-year stability .
Q. How can computational models predict the compound’s reactivity in enzyme-binding studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., aldose reductase). Parameterize the compound’s electrostatic potential surface via DFT (B3LYP/6-31G*). Simulate binding free energies (ΔG) and compare with experimental IC₅₀ values. Validate predictions with site-directed mutagenesis to disrupt key hydrogen bonds (e.g., mutation of Arg268 in aldose reductase) .
Data Contradiction Analysis
Q. How to address conflicting HPLC and NMR results suggesting impurities?
- Methodological Answer : Cross-validate with multiple detectors (e.g., HPLC-UV vs. HPLC-ELSD) to rule out detector-specific artifacts. Isolate the disputed fraction via preparative HPLC and re-analyze by ¹H NMR. If impurities persist, employ LC-MS/MS to identify trace contaminants (e.g., dimerization products or solvent adducts). Adjust synthetic conditions (e.g., lower reaction temperature) to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
